molecular formula C11H16O3S B12284311 Benzeneethanol,2,5-dimethoxy-4-(methylthio)-

Benzeneethanol,2,5-dimethoxy-4-(methylthio)-

Cat. No.: B12284311
M. Wt: 228.31 g/mol
InChI Key: JWZGKZLUVBXKOR-UHFFFAOYSA-N
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Description

Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is a chemical compound with the molecular formula C11H16O3S It is known for its unique structure, which includes two methoxy groups and a methylthio group attached to a benzene ring, along with an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanol,2,5-dimethoxy-4-(methylthio)- typically involves the reaction of 2,5-dimethoxybenzaldehyde with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanol,2,5-dimethoxy-4-(methylthio)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the ethanol side chain into a carboxylic acid group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Benzeneethanol,2,5-dimethoxy-4-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Benzeneethanol,2,5-dimethoxy-4-(methylthio)- exerts its effects involves interactions with specific molecular targets and pathways. The methoxy and methylthio groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxybenzaldehyde: Lacks the methylthio group and ethanol side chain.

    4-Methylthiobenzaldehyde: Lacks the methoxy groups and ethanol side chain.

    2,5-Dimethoxy-4-methylthiophenol: Contains a phenol group instead of an ethanol side chain.

Uniqueness

Benzeneethanol,2,5-dimethoxy-4-(methylthio)- is unique due to the combination of methoxy, methylthio, and ethanol functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H16O3S

Molecular Weight

228.31 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C11H16O3S/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-7,12H,1-4H3

InChI Key

JWZGKZLUVBXKOR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1OC)SC)OC)O

Origin of Product

United States

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